Cas no 97614-47-6 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine)

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine structure
97614-47-6 structure
Produktname:1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
CAS-Nr.:97614-47-6
MF:C24H21FN2O7
MW:468.431150197983
CID:803724

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,4(1H,3H)-Pyrimidinedione,1-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-
    • 1-(3',5'-DI-O-BENZOYL-2'-DEOXY-2'-FLUORO-B-D-ARABINOFURANOSYL)-THYMINE
    • 1-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine
    • 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • D
    • 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
    • Inchi: 1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m1/s1
    • InChI-Schlüssel: CEPDPXNYCRCFRV-RCLSDMTESA-N
    • Lächelt: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=C(C)C(=O)NC1=O

Experimentelle Eigenschaften

  • Dichte: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Insuluble (1.4E-4 g/L) (25 ºC),
  • PSA: 116.69000
  • LogP: 2.16310

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM161847-250mg
((2R,3R,4S,5R)-3-(benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate
97614-47-6 97%
250mg
$954 2024-07-18
TRC
D212080-100mg
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
97614-47-6
100mg
$ 270.00 2022-06-05
TRC
D212080-250mg
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
97614-47-6
250mg
$ 540.00 2022-06-05
TRC
D212080-50mg
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
97614-47-6
50mg
$ 165.00 2022-06-05
Crysdot LLC
CD70000025-1g
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate
97614-47-6 97%
1g
$2550 2024-07-18
Crysdot LLC
CD70000025-100mg
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate
97614-47-6 97%
100mg
$640 2024-07-18
Ambeed
A538952-1g
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate
97614-47-6 97%
1g
$340.0 2024-04-16
Crysdot LLC
CD70000025-250mg
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate
97614-47-6 97%
250mg
$1020 2024-07-18

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride ;  3 d, 77 °C
Referenz
Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-Phosphoramidite Derivative
Elzagheid, Mohamed I.; Tedeschi, Anna Lisa; Damha, Masad J., Nucleosides, 2003, 22(5-8), 1343-1346

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate ;  heated
1.2 Solvents: Ethanol ;  rt; heated
Referenz
Nucleic acid analog as anti-hepatitis B virus agent, and preparation thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride
1.2 Reagents: Methanol
Referenz
2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies
Wilds, Christopher J.; Damha, Masad J., Nucleic Acids Research, 2000, 28(18), 3625-3635

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Development of practical synthetic method for 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)thymine (S-FMAU) which is a promising therapeutic agent for the chronic active epstein barr virus infection; CAEBV
Shimamura, Satoshi; Takahashi, Motomasa; Fujimoto, Taisuke; Yasuoka, Hiroshi; Itou, Takayuki, Yuki Gosei Kagaku Kyokaishi, 2017, 75(2), 121-133

Synthetic Routes 5

Reaktionsbedingungen
Referenz
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides
Zhang, Hanwen; Cantorias, Melchor V.; Pillarsetty, NagaVaraKishore; Burnazi, Eva M.; Cai, Shangde; et al, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU)
Tann, Chou H.; Brodfuehrer, Paul R.; Brundidge, Steven P.; Sapino, Chester Jr.; Howell, Henry G., Journal of Organic Chemistry, 1985, 50(19), 3644-7

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  0 °C; 16 h, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Hexamethyldisilazane ,  Ammonium sulfate ;  16 h, reflux
1.4 Solvents: Chloroform ;  24 h, reflux
1.5 Solvents: Water ;  0 °C; overnight, rt
Referenz
Synthesis and anti-HIV activity of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs
Wang, Qiang; Li, Yanfeng; Song, Chuanjun; Qian, Keduo; Chen, Chin-Ho; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4053-4056

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Synthesis and antiviral activity of fluoro sugar nucleosides. 1: Studies on 4'-azido-2'-deoxy-2'-fluoro-arabinofuranosyl nucleosides
Jin, Yun-Ho; Bae, Min; Byun, Young-Joo; Kim, Joong Hyup; Chun, Moon Woo, Archives of Pharmacal Research, 1995, 18(5), 364-5

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  24 h, rt
1.2 Reagents: N,O-Bis(trimethylsilyl)acetamide ;  14 h, 60 °C; 2 d, rt
Referenz
Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism
Taniguchi, Tohru ; Nakano, Kie; Baba, Ryosuke; Monde, Kenji, Organic Letters, 2017, 19(2), 404-407

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
Synthesis of nucleosides
Vorbrueggen, Helmut; Ruh-Pohlenz, Carmen, Organic Reactions (Hoboken, 2000, (2000),

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Raw materials

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97614-47-6)1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)thymine
A855734
Reinheit:99%
Menge:1g
Preis ($):306.0